Ethyl 6-methoxyisoquinoline-3-carboxylate
Description
Significance of the Isoquinoline (B145761) Scaffold in Organic Chemistry
The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. This structural motif is often described as a "privileged scaffold" because it is a core component in a vast number of naturally occurring alkaloids and synthetically developed molecules with a wide spectrum of biological activities. Many isoquinoline-containing compounds have found applications as pharmaceuticals.
Beyond its medicinal importance, the isoquinoline framework is also utilized in material science. Its derivatives have been explored for creating conductive polymers, optical materials, and sensors. Furthermore, they can act as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in areas like gas storage and catalysis.
Overview of Substituted Isoquinoline Derivatives
The versatility of the isoquinoline ring lies in its capacity for substitution at various positions, leading to a vast library of derivatives with fine-tuned chemical and biological properties. The introduction of different functional groups at positions such as C-1, C-3, and C-4, or on the nitrogen atom, can dramatically alter a molecule's function.
For instance, 1-substituted isoquinolines are a common feature in many alkaloids and synthetic compounds. The electronic nature of substituents on the benzene portion of the scaffold can also influence the molecule's reactivity and properties. The specific placement of groups, like the methoxy (B1213986) and ethyl carboxylate moieties in Ethyl 6-methoxyisoquinoline-3-carboxylate, provides synthetic chemists with strategic handles for constructing more complex molecular architectures.
Historical Context of Isoquinoline Synthesis Methodologies
The history of isoquinoline chemistry began with its first isolation from coal tar in 1885. Since then, chemists have developed numerous methods to construct the isoquinoline core. The classical and most recognized synthetic routes are often named after their developers and remain fundamental in organic synthesis education and practice.
These foundational methods include:
The Bischler–Napieralski Reaction: First reported in 1893, this reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.
The Pictet–Spengler Reaction: This method involves the reaction of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.
The Pomeranz–Fritsch Reaction: Discovered in 1893, this is an acid-catalyzed synthesis where a benzalaminoacetal undergoes cyclization to form the isoquinoline ring.
While these traditional methods are still widely used, contemporary synthetic chemistry has also seen the rise of modern techniques, such as transition-metal-catalyzed C–H bond activation and annulation processes, which offer streamlined pathways to isoquinoline-based structures from readily available starting materials.
Rationale for Research on this compound
Specific, highly functionalized isoquinoline derivatives like this compound are of significant research interest primarily as building blocks for the synthesis of more complex, biologically active target molecules. While direct applications of this specific compound are not extensively documented in readily available literature, its structural motifs are present in key intermediates for natural product synthesis.
A compelling rationale for its study can be inferred from the synthesis of closely related analogues. For example, the similarly substituted compound, ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, has been synthesized as a key intermediate in a synthetic approach to the highly potent antitumor antibiotic CC-1065. guidechem.comchemspider.com This demonstrates that the 6-methoxyisoquinoline-3-carboxylate framework is a valuable precursor for creating molecules with significant therapeutic potential. Research into the synthesis and reactions of this compound is therefore driven by the need to develop efficient routes to these and other complex natural products and medicinal agents.
Compound Properties
Detailed physicochemical data for this compound is not consistently available in public chemical databases. However, based on its structure, the following properties can be estimated:
| Property | Value |
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Note: These values are calculated or estimated based on the chemical structure and have not been experimentally verified from available sources.
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 6-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)12-7-10-6-11(16-2)5-4-9(10)8-14-12/h4-8H,3H2,1-2H3 |
InChI Key |
ZQYXZBMNUSLETR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)OC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Ethyl 6 Methoxyisoquinoline 3 Carboxylate
Established Laboratory-Scale Synthesis Procedures
Laboratory synthesis of ethyl 6-methoxyisoquinoline-3-carboxylate relies on multi-step procedures that allow for precise control over the molecular architecture. The key steps involve the formation of the bicyclic isoquinoline (B145761) core and the subsequent or concurrent introduction of the methoxy (B1213986) and ethyl carboxylate functional groups at the C-6 and C-3 positions, respectively.
Starting Materials and Precursors for Isoquinoline Core Formation
The construction of the fundamental isoquinoline ring system is the cornerstone of the synthesis. Chemists have developed several reliable methods that typically begin with substituted benzene (B151609) derivatives, which are elaborated and cyclized to form the fused pyridine-benzene structure.
One strategic approach begins with an existing 6-methoxyisoquinoline (B27300) molecule. This strategy focuses on introducing the ethyl carboxylate group at the C-3 position. While direct C-H carboxylation can be challenging, functionalization can be achieved through multi-step sequences. A common historical method for introducing substituents to the isoquinoline ring is the Reissert reaction. wikipedia.org In a typical Reissert reaction, the isoquinoline is treated with an acyl chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide) to form an intermediate known as a Reissert compound. wikipedia.orgclockss.org This intermediate can then undergo various transformations. While this reaction classically functionalizes the C-1 position, modifications and subsequent rearrangements can be employed to access other positions, although this is not the most direct route to a C-3 carboxylate.
A more direct, albeit less commonly detailed, pathway would involve the synthesis or purchase of 6-methoxyisoquinoline-3-carboxylic acid, which can then be esterified. The availability of this carboxylic acid intermediate from chemical suppliers suggests that viable, scalable methods for its synthesis from 6-methoxyisoquinoline or other precursors exist.
A more fundamental and widely employed approach involves building the isoquinoline core from a substituted β-phenylethylamine. This bottom-up strategy offers excellent control over the substitution pattern on the benzene ring. Two classical named reactions are particularly relevant for this purpose: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline. libretexts.org The process involves the intramolecular cyclization of a β-arylethylamide under acidic conditions. To obtain the desired 6-methoxy substitution, the synthesis would start with a β-(3-methoxyphenyl)ethylamine derivative. The electron-donating nature of the methoxy group directs the electrophilic cyclization to the para position (C-6), ensuring the correct regiochemistry.
A representative reaction scheme starting from a phenethylamine (B48288) derivative is outlined below. This pathway is adapted from the synthesis of a structurally similar compound, ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate.
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Purpose |
| 1 | m-Methoxybenzaldehyde, N-acylglycine | Acetic anhydride, Sodium acetate (B1210297) | Azlactone | Formation of a key precursor |
| 2 | Azlactone | Reducing agent (e.g., Na/Hg), NaOH | N-acyl-β-(3-methoxyphenyl)alanine | Reduction and ring opening |
| 3 | N-acyl-β-(3-methoxyphenyl)alanine | Ethanol (B145695), Acid catalyst | Ethyl N-acyl-β-(3-methoxyphenyl)alaninate | Esterification of the amino acid |
| 4 | Ethyl N-acyl-β-(3-methoxyphenyl)alaninate | POCl₃, Reflux | Ethyl 3,4-dihydro-6-methoxyisoquinoline-3-carboxylate | Cyclization to form the dihydroisoquinoline core |
| 5 | Ethyl 3,4-dihydro-6-methoxyisoquinoline-3-carboxylate | Dehydrogenation agent (e.g., Pd/C) | This compound | Aromatization to the final product |
The Pomeranz–Fritsch reaction provides an alternative route to the isoquinoline core. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. mnstate.edu To achieve the 6-methoxy substitution, 3-methoxybenzaldehyde (B106831) would be the logical starting material.
Esterification and Cyclization Reactions
While the direct, one-pot reaction between a carboxylic acid and an alcohol (Fischer esterification) is typically acid-catalyzed, ester formation can be effectively carried out under basic conditions, particularly when dealing with sensitive substrates or when higher reactivity is required. masterorganicchemistry.com This method avoids the high temperatures and strong acidic environments of the Fischer process. chemistrysteps.com
The most common base-mediated approach is a two-step procedure. First, the carboxylic acid (e.g., 6-methoxyisoquinoline-3-carboxylic acid) is activated by converting it into a more reactive derivative, such as an acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.comcommonorganicchemistry.com
In the second step, the highly electrophilic acyl chloride is reacted with the alcohol (ethanol) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. chemistrysteps.com The base serves two crucial functions: it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction and can act as a nucleophilic catalyst. This method is generally high-yielding and proceeds under mild conditions. libretexts.org
| Reactant 1 | Reactant 2 | Reagent/Base | Product | Reaction Type |
| 6-Methoxyisoquinoline-3-carboxylic acid | Thionyl Chloride (SOCl₂) | N/A | 6-Methoxyisoquinoline-3-carbonyl chloride | Acyl Chloride Formation |
| 6-Methoxyisoquinoline-3-carbonyl chloride | Ethanol | Pyridine | This compound | Base-Mediated Esterification |
The cyclization step, which forms the heterocyclic ring of the isoquinoline, is an intramolecular electrophilic aromatic substitution reaction. As such, it is almost exclusively conducted under acidic conditions, which are necessary to generate a sufficiently reactive electrophile to attack the electron-rich benzene ring.
In the context of the Bischler-Napieralski reaction, the cyclization of the β-arylethylamide precursor is promoted by a dehydrating agent that also acts as a Lewis acid. libretexts.org Commonly used reagents for this transformation include:
Phosphorus oxychloride (POCl₃)
Phosphorus pentoxide (P₂O₅) libretexts.org
Polyphosphoric acid (PPA)
A typical procedure involves refluxing the amide precursor in a solvent like chloroform (B151607) or toluene (B28343) with an excess of the cyclizing agent, such as phosphorus oxychloride. The reaction proceeds through the formation of a reactive intermediate (either a nitrilium ion or an imine-ester) which then undergoes electrophilic attack on the aromatic ring to close the six-membered nitrogen-containing ring, yielding a 3,4-dihydroisoquinoline. This intermediate must then be dehydrogenated (aromatized), often by heating with a catalyst like palladium on carbon (Pd/C), to furnish the final isoquinoline product.
Purification and Isolation Techniques
The isolation of this compound from a reaction mixture in a pure form is critical for its subsequent use. Standard laboratory techniques such as chromatography and recrystallization are routinely employed to achieve the desired level of purity.
Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the purification of isoquinoline derivatives. The principle of this method relies on the differential adsorption of the components of a mixture onto a stationary phase (silica gel) as a mobile phase (solvent or solvent mixture) passes through it. For compounds like this compound, the choice of eluent is crucial for effective separation.
In the synthesis of related dihydroisoquinoline carboxylates, purification is often achieved using chromatography over silica gel with a toluene-ethyl acetate solvent system. The polarity of the eluent mixture is optimized to ensure a good separation between the desired product and any impurities or unreacted starting materials. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound. High-performance liquid chromatography (HPLC) is another powerful tool used for the analysis and purification of isoquinoline alkaloids, capable of providing high efficiency and symmetrical peaks for basic analytes. nih.govnih.gov
Table 1: Chromatographic Conditions for Related Isoquinoline Derivatives
| Compound Class | Stationary Phase | Mobile Phase / Eluent | Reference |
|---|---|---|---|
| Dihydroisoquinoline Carboxylates | Silica Gel | Toluene-Ethyl Acetate | |
| Isoquinoline Alkaloids | Polar RP Column | Acetonitrile/Water/Ionic Liquid | nih.gov |
Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
For isoquinoline derivatives, ethanol is a commonly used solvent for recrystallization. For instance, a 7-benzyloxy-dihydroisoquinoline carboxylate has been successfully purified by recrystallization from ethanol to yield pale yellow crystals. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. The process can be repeated multiple times (recrystallized) to achieve higher purity. The purity of the resulting crystals is often verified by measuring their melting point and comparing it to the literature value.
Advanced and Emerging Synthetic Approaches
While classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are well-established, modern organic synthesis has seen the development of more advanced and efficient catalytic methodologies. wikipedia.orgpharmaguideline.com These approaches often offer milder reaction conditions, higher atom economy, and broader functional group tolerance.
The aromatization of a 1,2,3,4-tetrahydroisoquinoline (B50084) core is a direct route to the corresponding isoquinoline. This transformation is an oxidation reaction that can be facilitated by various catalytic systems. Palladium-based catalysts are traditionally used for such dehydrogenation steps, often following a cyclization reaction like the Bischler-Napieralski synthesis. wikipedia.org
More recent advancements focus on greener and more sustainable methods. Visible-light-mediated aerobic dehydrogenation has emerged as a powerful technique. nih.govosti.gov A novel photocatalytic route utilizes N-substituted auxiliaries to facilitate the conversion of tetrahydroisoquinolines to isoquinolines using a ruthenium-based photocatalyst, sunlight, and atmospheric oxygen at ambient temperatures, achieving good yields. nih.govosti.govresearchgate.net Furthermore, metal-free approaches have been developed, utilizing N,P-co-doped porous carbon materials as heterogeneous catalysts for the oxidative dehydrogenation of tetrahydroisoquinolines "on-water" under an air atmosphere. rsc.org Another metal-free variant involves the selective dehydrogenation of tetrahydroisoquinolines to 3,4-dihydroisoquinolines under aerobic conditions in the presence of sulfoxides like DMSO. arkat-usa.org
Table 2: Catalytic Systems for Dehydrogenation of Tetrahydroisoquinolines
| Catalyst System | Oxidant | Conditions | Key Feature | Reference(s) |
|---|---|---|---|---|
| Palladium | - | High Temperature | Traditional Method | wikipedia.org |
| Ru(bpy)₃Cl₂ | Air (O₂) | Visible Light, Ambient Temp. | Photocatalytic, Green Chemistry | nih.govosti.govresearchgate.net |
| N,P-co-doped Carbon | Air (O₂) | 120 °C, Water | Metal-Free, Heterogeneous | rsc.org |
Titanium tetrachloride (TiCl₄) is a versatile Lewis acid widely used in organic synthesis to promote various transformations, including cyclization reactions. eurekaselect.com It can facilitate the intramolecular cyclodehydration of aryloxyketones to afford benzofurans and has been used in reactions like the Prins-Friedel-Crafts cyclization. researchgate.net
In the context of isoquinoline synthesis, TiCl₄ is used to promote the cyclization of benzylaminoacetal derivatives to form tetrahydroisoquinolines. lookchem.com This method is complementary to classical approaches as it tolerates electron-withdrawing substituents. TiCl₄'s role as a potent Lewis acid facilitates the ring closure by activating the relevant functional groups, leading to the formation of the heterocyclic ring system. eurekaselect.com These reactions are often characterized by high efficiency and selectivity under mild conditions. eurekaselect.com
Rhodium catalysis has become a prominent tool for the synthesis of isoquinolines through C-H activation and annulation strategies. acs.orgnih.gov These methods allow for the construction of the isoquinoline core from relatively simple and readily available starting materials.
One general approach involves the rhodium(III)-catalyzed oxidative coupling reaction between aryl aldimines and internal alkynes. acs.orgnih.gov This process affords highly substituted isoquinolines in good yields and with high regioselectivity. The mechanism is believed to involve C-H bond cleavage, C-C bond formation, and subsequent C-N reductive elimination from a rhodium(III) species. acs.org Other variations of rhodium(III)-catalyzed synthesis include the cyclization of benzimidates with allyl carbonates or the reaction of oximes with diazo compounds, which serve as a two-carbon source for the newly formed ring. rsc.orgrsc.org These reactions demonstrate the versatility of rhodium catalysts in constructing the isoquinoline skeleton through efficient and atom-economical pathways.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Toluene |
| Ethyl acetate |
| Ethanol |
| Palladium |
| Ruthenium |
| Titanium tetrachloride |
| Rhodium |
Heck Reaction Applications in Isoquinoline-3-carboxylic Acid Ester Synthesis
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the synthesis of substituted alkenes and has been adapted for the construction of complex heterocyclic systems, including isoquinoline derivatives. osi.lv This methodology is particularly attractive due to its mild reaction conditions and the high yields it can afford. yu.edu.jo While direct synthesis of this compound via the Heck reaction is not extensively documented in readily available literature, the synthesis of analogous isoquinoline-3-carboxylic acid esters through this method provides a clear and applicable precedent. osi.lv
A notable application of a Heck-type reaction is in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters. osi.lv This process typically involves the palladium(0)-catalyzed arylation of a 2-amidoacrylate with a suitably substituted 2-iodobenzoate (B1229623) derivative. osi.lv The subsequent cyclization of the arylated product leads to the formation of the isoquinoline ring system. osi.lv
For instance, the reaction of methyl 2-(2,2,2-trifluoroacetylamino)acrylate with a substituted methyl 2-iodobenzoate can be employed. osi.lv The palladium catalyst, typically a Pd(0) species, facilitates the coupling between the aryl iodide and the acrylate (B77674). This is followed by an intramolecular condensation to form the isoquinoline ring. osi.lv The choice of catalyst, base, and solvent is crucial for the success of the reaction, with common systems involving palladium acetate in the presence of a phosphine (B1218219) ligand and an inorganic base.
To illustrate the conditions that could be adapted for the synthesis of this compound, a general procedure for a Heck-type synthesis of a related isoquinoline ester is presented below. The key starting materials would be a suitably protected 2-aminoacrylate and a 2-iodo-4-methoxy-benzoyl derivative.
Table 1: Illustrative Heck Reaction Conditions for Isoquinoline-3-Carboxylate Synthesis
| Parameter | Condition |
| Aryl Halide | Substituted 2-Iodobenzoate |
| Alkene | 2-Acylaminoacrylate |
| Catalyst | Palladium(II) Acetate / Triphenylphosphine |
| Base | Sodium Bicarbonate or Triethylamine |
| Solvent | Acetonitrile or Dimethylformamide (DMF) |
| Temperature | 80-120 °C |
This table presents a generalized set of conditions based on Heck reactions for similar heterocyclic syntheses and may require optimization for the specific target compound.
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by insertion of the acrylate and subsequent reductive elimination to afford the coupled product, which then undergoes cyclization. osi.lv
Industrial-Scale Preparation Methods
The transition from laboratory-scale synthesis to industrial production of fine chemicals like this compound necessitates the adoption of advanced manufacturing technologies that offer improved efficiency, safety, and scalability. Continuous flow chemistry and automated process control are at the forefront of these innovations.
Continuous flow reactors offer significant advantages over traditional batch processing for the synthesis of complex molecules. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved product quality, and enhanced safety, particularly for highly exothermic or hazardous reactions.
While a specific continuous flow process for this compound is not detailed in the available literature, the synthesis of structurally related quinoline (B57606) and isoquinoline derivatives has been successfully demonstrated in flow. researchgate.netacs.org These examples provide a blueprint for how such a process could be designed. A hypothetical continuous flow setup for a key synthetic step, such as a palladium-catalyzed cross-coupling reaction, would involve pumping solutions of the reactants and catalyst through a heated tube or microreactor. The product stream would then be collected and purified.
Table 2: Potential Parameters for Continuous Flow Synthesis
| Parameter | Range/Value |
| Reactor Type | Packed-bed or tube reactor |
| Flow Rate | 0.1 - 10 mL/min |
| Temperature | 100 - 200 °C |
| Pressure | 10 - 20 bar |
| Catalyst | Immobilized Palladium Catalyst |
This table outlines potential parameters for a continuous flow process, which would require empirical optimization.
The use of an immobilized catalyst in a packed-bed reactor is particularly advantageous for industrial applications as it simplifies catalyst separation and recycling, thereby reducing costs and waste.
To maximize the efficiency of continuous flow processes, automated monitoring and optimization systems are increasingly being employed. chemrxiv.orgresearchgate.net These systems utilize in-line analytical techniques, such as spectroscopy (e.g., FT-IR, UV-Vis) and chromatography (e.g., HPLC), to provide real-time data on reaction progress and product purity. researchgate.net
This data is then fed to a control algorithm that can automatically adjust reaction parameters (e.g., temperature, flow rate, reactant stoichiometry) to maintain optimal conditions or to explore the reaction space for improved performance. chemrxiv.org This approach, often referred to as self-optimizing or "smart" manufacturing, can significantly reduce the time and resources required for process development and ensure consistent product quality during large-scale production. nih.gov
For the synthesis of this compound, an automated system could be used to optimize a critical reaction step. For instance, in a Heck reaction, the system could vary the catalyst loading, ligand concentration, and temperature to find the conditions that provide the highest yield and purity with the shortest reaction time. The results of such an optimization could be represented in a multi-dimensional parameter space, allowing chemists to identify the optimal operating window for the synthesis.
Table 3: Parameters for Automated Optimization
| Variable Parameter | Optimization Goal |
| Temperature | Maximize conversion, minimize byproducts |
| Residence Time | Maximize throughput, ensure complete reaction |
| Catalyst Loading | Minimize cost, maximize reaction rate |
| Reactant Stoichiometry | Maximize yield based on limiting reagent |
This table illustrates the parameters that could be automatically optimized in a continuous flow synthesis.
The integration of continuous flow reactors with automated monitoring and optimization represents a powerful strategy for the industrial-scale preparation of this compound, enabling a more efficient, controlled, and scalable manufacturing process.
Chemical Transformations and Reactivity of Ethyl 6 Methoxyisoquinoline 3 Carboxylate
Oxidation Reactions
The term "oxidation" in the context of ethyl 6-methoxyisoquinoline-3-carboxylate primarily refers to the hydrolysis of the ester group to its corresponding carboxylic acid, 6-methoxyisoquinoline-3-carboxylic acid. This transformation is technically a hydrolysis but represents an increase in the oxidation state of the carbonyl carbon. While strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize the isoquinoline (B145761) ring, often leading to degradation, the selective conversion of the ester to a carboxylic acid is a more controlled and common reaction.
Conversion to Carboxylic Acid Derivatives (e.g., 6-methoxyisoquinoline-3-carboxylic acid)
The most common method for converting this compound to 6-methoxyisoquinoline-3-carboxylic acid is through saponification. wikipedia.orglibretexts.org This process involves the hydrolysis of the ester under basic conditions. The reaction is typically irreversible because the resulting carboxylate anion is deprotonated in the basic medium, which drives the reaction to completion. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid.
Oxidizing Agents and Reaction Conditions (e.g., potassium permanganate, chromium trioxide)
For the selective hydrolysis of the ester, alkaline hydrolysis is preferred over acid-catalyzed hydrolysis, which is a reversible process. libretexts.orgchemguide.co.uk Common bases used for saponification include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in an aqueous or alcoholic solvent. The ester is typically heated under reflux with an excess of the base to ensure the reaction goes to completion.
| Reactant | Reagents and Conditions | Product | Reaction Type |
| This compound | 1. NaOH(aq) or KOH(aq), Heat (reflux) 2. HCl(aq) or H₂SO₄(aq) | 6-methoxyisoquinoline-3-carboxylic acid | Saponification (Hydrolysis) |
Reduction Reactions
The ester functional group of this compound can be readily reduced to a primary alcohol. This transformation is a key step in the synthesis of various isoquinoline-based compounds.
Transformation of the Ester Group to Alcohol (e.g., 6-methoxyisoquinoline-3-methanol)
The reduction of the ethyl ester leads to the formation of (6-methoxyisoquinolin-3-yl)methanol. This reaction involves the conversion of the carboxyl group to a hydroxymethyl group.
Reducing Agents and Conditions (e.g., lithium aluminum hydride)
A powerful reducing agent is required for the reduction of esters to alcohols. Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose due to its high reactivity. adichemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water. ic.ac.uk The reaction involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then protonated during an aqueous workup to yield the primary alcohol. masterorganicchemistry.comyoutube.com
| Reactant | Reagents and Conditions | Product | Reaction Type |
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF or Diethyl Ether 2. H₂O or dilute acid (workup) | (6-methoxyisoquinolin-3-yl)methanol | Reduction |
Nucleophilic Substitution and Derivatization
This compound can undergo nucleophilic substitution reactions at the ester carbonyl carbon, leading to a variety of derivatives. Nucleophilic aromatic substitution on the isoquinoline ring is also possible but generally requires more forcing conditions or the presence of activating groups. chemistrysteps.comlibretexts.org
One of the most common derivatizations of the ester group is its conversion to an amide through a reaction with a primary or secondary amine. This amidation reaction is a type of nucleophilic acyl substitution. The reaction typically requires heating the ester with the amine, and it can be promoted by the use of a base or a coupling agent. nih.gov The direct reaction between an ester and an amine can be slow, but various methods have been developed to facilitate this transformation. organic-chemistry.org For instance, the use of a strong base can activate the amine for the nucleophilic attack.
| Reactant | Reagents and Conditions | Product | Reaction Type |
| This compound | Amine (R-NH₂), Heat, +/- Base catalyst | N-substituted 6-methoxyisoquinoline-3-carboxamide | Amidation (Nucleophilic Acyl Substitution) |
Reactions Involving Amines and Thiols
The ester functionality at the 3-position of this compound is susceptible to nucleophilic attack by amines and thiols, leading to the formation of amides and thioesters, respectively.
The reaction with amines, or amidation, is a common transformation for converting esters into the corresponding amides. This can be achieved by heating the ester with an amine, sometimes in the presence of a catalyst or a coupling agent to facilitate the reaction. For instance, the direct amidation of esters can be promoted by bases such as potassium tert-butoxide in DMSO. While specific studies on this compound are not prevalent, the synthesis of various quinoline-3-carboxamide derivatives from their corresponding ethyl esters is a well-established methodology in medicinal chemistry. This suggests that this compound would readily react with a wide range of primary and secondary amines to furnish the corresponding 6-methoxyisoquinoline-3-carboxamides.
Similarly, the reaction with thiols would lead to the formation of thioesters. This transformation, known as thiololysis, is generally less facile than aminolysis and may require specific catalysts or activation of the ester group.
Hydrolysis and Transesterification of the Ethyl Ester Moiety
The ethyl ester group of this compound can be readily transformed through hydrolysis and transesterification reactions.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-methoxyisoquinoline-3-carboxylic acid, can be accomplished under either acidic or basic conditions.
Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695).
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can also be catalyzed by either an acid or a base. chemicalbook.com
Acid-catalyzed transesterification involves heating the ethyl ester in an excess of the desired alcohol in the presence of a strong acid catalyst.
Base-catalyzed transesterification is typically carried out using an alkoxide of the desired alcohol. To drive the reaction to completion, it is common to use the alcohol as the solvent. For example, to replace the ethyl group with a methyl group, the reaction would be carried out in methanol with a catalytic amount of sodium methoxide. Various catalysts, including metal triflates, can also be employed to facilitate this transformation under milder conditions. commonorganicchemistry.com
| Reaction | Reagents and Conditions | Product |
| Hydrolysis (Acidic) | HCl or H2SO4 in H2O, heat | 6-Methoxyisoquinoline-3-carboxylic acid |
| Hydrolysis (Basic) | 1. NaOH or KOH in H2O/EtOH, heat 2. H3O+ | 6-Methoxyisoquinoline-3-carboxylic acid |
| Transesterification | R'OH, acid or base catalyst, heat | Methyl, propyl, or other alkyl 6-methoxyisoquinoline-3-carboxylates |
Other Significant Chemical Conversions
Beyond the reactions of the ester group, the methoxy (B1213986) group and the isoquinoline scaffold of this compound can also be chemically modified.
Potential for Demethylation Pathways
The methoxy group at the 6-position is an aryl methyl ether and can be cleaved to yield the corresponding phenol, 6-hydroxyisoquinoline-3-carboxylic acid ethyl ester. This demethylation is a common transformation in natural product synthesis and medicinal chemistry.
Several reagents are known to effect the cleavage of aryl methyl ethers.
Boron tribromide (BBr3) is a powerful and widely used reagent for this purpose. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures. nih.govresearchgate.netnih.govcommonorganicchemistry.com
Strong protic acids such as hydrobromic acid (HBr) can also be used, often at elevated temperatures. The choice of reagent depends on the presence of other functional groups in the molecule. For instance, BBr3 is often preferred for its milder reaction conditions and higher selectivity.
Functional Group Interconversions on the Isoquinoline Scaffold
The isoquinoline ring system itself can undergo various functional group interconversions, allowing for further diversification of the molecule.
Halogenation: The isoquinoline nucleus can be halogenated, although the position of substitution is influenced by the existing substituents. Electrophilic halogenation would likely occur on the benzene (B151609) ring portion of the isoquinoline, with the methoxy group directing the substitution.
Nitration: Nitration of the isoquinoline ring is also possible. The conditions for nitration, typically a mixture of nitric acid and sulfuric acid, can lead to substitution on the benzene ring. The position of nitration will be directed by the activating methoxy group. For example, nitration of related 6-methoxyquinoline derivatives often results in the introduction of a nitro group at the 5 or 7-position.
Reduction: The ester group at the 3-position can be reduced to a primary alcohol (3-(hydroxymethyl)-6-methoxyisoquinoline) using reducing agents such as lithium aluminum hydride. Furthermore, the isoquinoline ring itself can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the pyridine (B92270) ring, yielding a tetrahydroisoquinoline derivative.
These transformations highlight the chemical versatility of this compound, making it a valuable building block for the synthesis of a wide array of more complex molecules.
Advanced Spectroscopic and Structural Elucidation of Ethyl 6 Methoxyisoquinoline 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.
¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of ethyl 6-methoxyisoquinoline-3-carboxylate provides critical information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.
The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the isoquinoline (B145761) core. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) and the pyridine (B92270) ring (H-1 and H-4) all resonate in this downfield region, typically between 7.0 and 9.5 ppm. The methoxy (B1213986) group introduces an electron-donating effect, which influences the shielding and, consequently, the chemical shifts of the nearby aromatic protons.
The ethyl ester group gives rise to two distinct signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern (quartet and triplet) is a result of spin-spin coupling with the adjacent protons, and the integration of these signals corresponds to the number of protons (2H and 3H, respectively). The methoxy group protons (-OCH₃) typically appear as a sharp singlet further upfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 9.2 - 9.4 | s | - | 1H |
| H-4 | 8.2 - 8.4 | s | - | 1H |
| H-8 | 8.0 - 8.2 | d | 8.5 - 9.5 | 1H |
| H-5 | 7.6 - 7.8 | d | 2.0 - 3.0 | 1H |
| H-7 | 7.3 - 7.5 | dd | 8.5 - 9.5, 2.0 - 3.0 | 1H |
| -OCH₂CH₃ | 4.4 - 4.6 | q | 7.0 - 7.2 | 2H |
| -OCH₃ | 3.9 - 4.1 | s | - | 3H |
| -OCH₂CH₃ | 1.4 - 1.6 | t | 7.0 - 7.2 | 3H |
Note: Predicted values are based on the analysis of structurally similar isoquinoline derivatives. Actual experimental values may vary.
¹³C NMR Spectral Analysis for Carbon Backbone and Substituent Confirmation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
Aromatic and heteroaromatic carbons typically resonate in the range of 100-160 ppm. The carbon atom of the carbonyl group (C=O) in the ethyl ester is characteristically found further downfield, usually above 160 ppm. The carbons of the ethyl group and the methoxy group appear in the upfield region of the spectrum. The analysis of these shifts confirms the presence of all constituent carbon atoms and their respective functional groups. researchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165.0 - 167.0 |
| C-6 | 158.0 - 160.0 |
| C-1 | 150.0 - 152.0 |
| C-3 | 145.0 - 147.0 |
| C-4a | 135.0 - 137.0 |
| C-8a | 130.0 - 132.0 |
| C-8 | 128.0 - 130.0 |
| C-5 | 122.0 - 124.0 |
| C-7 | 120.0 - 122.0 |
| C-4 | 118.0 - 120.0 |
| -OCH₂CH₃ | 61.0 - 63.0 |
| -OCH₃ | 55.0 - 57.0 |
| -OCH₂CH₃ | 14.0 - 15.0 |
Note: Predicted values are based on the analysis of structurally similar isoquinoline derivatives.
Application of 2D NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC)
While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a correlation between the H-7 and H-8 protons, confirming their ortho relationship. It would also clearly show the correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the methoxy protons to the C-6 carbon, confirming the position of the methoxy group. Correlations from H-1 and H-5 to the quaternary carbon C-8a would help to confirm the ring fusion.
Strategies for Distinguishing Structural Isomers (e.g., 6-methoxy vs. 7-methoxy derivatives)
The unambiguous distinction between the 6-methoxy and 7-methoxy isomers of ethyl isoquinoline-3-carboxylate is a critical analytical challenge that can be addressed effectively using NMR spectroscopy, particularly through the analysis of long-range couplings and Nuclear Overhauser Effect (NOE) data.
In the ¹H NMR spectrum, the coupling patterns of the aromatic protons on the benzene ring portion of the isoquinoline are key. For the 6-methoxy isomer, one would expect to see a doublet for H-5 (coupled to H-7), a doublet of doublets for H-7 (coupled to H-5 and H-8), and a doublet for H-8 (coupled to H-7). In contrast, the 7-methoxy isomer would exhibit a different pattern, with singlets for H-5 and H-8 due to the lack of ortho or meta coupling partners.
Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide definitive proof of the methoxy group's position. A NOESY experiment shows through-space correlations between protons that are in close proximity. For the 6-methoxy isomer, a cross-peak would be expected between the methoxy protons and the H-5 and H-7 protons. Conversely, for the 7-methoxy isomer, correlations would be observed between the methoxy protons and the H-8 proton.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the exact elemental composition of the compound. For this compound (C₁₃H₁₃NO₃), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula. rsc.org This is a definitive method for confirming the identity of the compound and distinguishing it from other compounds with the same nominal mass.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 232.0917 | 232.0919 |
| [M+Na]⁺ | 254.0736 | 254.0738 |
Note: The observed m/z values are hypothetical and serve as an illustration of typical HRMS data accuracy.
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry is a powerful tool for elucidating molecular structure by analyzing the fragmentation of a molecule after ionization. The fragmentation pattern of this compound can be predicted based on the stable isoquinoline core and the functional groups attached: an ethyl ester and a methoxy group.
Due to the aromatic nature of the isoquinoline ring system, the molecular ion peak ([M]⁺) is expected to be prominent. libretexts.org The primary fragmentation pathways would involve the cleavage of bonds associated with the ester and methoxy functional groups. Key fragmentation steps likely include:
Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the alpha-cleavage leading to the loss of the ethoxy radical (•OCH₂CH₃), resulting in a fragment ion [M - 45]⁺. This acylium ion is resonance-stabilized.
Loss of an Ethyl Radical: Cleavage of the O-C₂H₅ bond can lead to the loss of an ethyl radical (•CH₂CH₃), producing an ion at [M - 29]⁺. youtube.com
Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), yielding a significant peak at [M - 15]⁺.
Subsequent Loss of Carbon Monoxide: Acylium ions formed from ester cleavage can subsequently lose a molecule of carbon monoxide (CO), leading to fragments such as [M - 45 - 28]⁺.
These fragmentation pathways provide a diagnostic fingerprint, confirming the presence and connectivity of the ester and methoxy groups on the stable isoquinoline scaffold.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Structure | Description of Loss |
|---|---|---|
| [M]⁺ | [C₁₃H₁₃NO₃]⁺ | Molecular Ion |
| [M - 15]⁺ | Ion from loss of •CH₃ | Loss of methyl radical from methoxy group |
| [M - 29]⁺ | Ion from loss of •C₂H₅ | Loss of ethyl radical from ester group |
| [M - 45]⁺ | Ion from loss of •OC₂H₅ | Loss of ethoxy radical from ester group |
| [M - 73]⁺ | Ion from loss of •COOC₂H₅ | Loss of the entire ethyl carboxylate group |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands are expected for its constituent functional groups. vscht.czrsc.org
The most prominent peak is typically the carbonyl (C=O) stretch from the ethyl ester group, which appears as a strong, sharp band. The aromatic isoquinoline ring gives rise to several characteristic bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretches from the ester and ether linkages will also be present in the fingerprint region. vscht.cz
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Isoquinoline Ring | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | Ethyl & Methoxy Groups | 3000 - 2850 | Medium |
| C=O Stretch | Ethyl Ester | 1730 - 1715 | Strong |
| C=C/C=N Stretch | Isoquinoline Ring | 1620 - 1450 | Medium-Strong |
| C-O Stretch (Ester & Ether) | -COOC- & -OCH₃ | 1300 - 1050 | Strong |
| C-H Bending (Out-of-plane) | Aromatic Ring | 900 - 675 | Strong |
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is complementary to FT-IR, as some vibrations that are weak in IR may be strong in Raman, and vice versa. spectroscopyonline.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the aromatic isoquinoline core. rsc.org Symmetric ring "breathing" modes of the isoquinoline system, which are often weak in the IR spectrum, typically produce strong and sharp signals in the Raman spectrum. s-a-s.org Vibrations associated with the C-C backbone of the ethyl group and symmetric stretches of the methoxy group would also be observable. The carbonyl C=O stretch is typically weaker in Raman spectra compared to its intensity in IR. s-a-s.org
Table 3: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Isoquinoline Ring | 3100 - 3000 | Strong |
| C-H Stretch (Aliphatic) | Ethyl & Methoxy Groups | 3000 - 2850 | Medium-Strong |
| C=O Stretch | Ethyl Ester | 1730 - 1715 | Weak-Medium |
| Ring Breathing/Stretching | Isoquinoline Ring | 1610 - 1350 | Strong |
| Ring Bending (In-plane) | Isoquinoline Ring | 1050 - 1000 | Strong |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and conformation.
As of this writing, a single-crystal X-ray structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the analysis of closely related structures, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate, provides significant insight into the expected molecular geometry and crystal packing. nih.gov
Compounds of this class often crystallize in monoclinic or triclinic systems. nih.govmdpi.com The planar isoquinoline ring system is the dominant structural feature. The ethyl carboxylate substituent is typically twisted out of the plane of the aromatic ring system. In the crystal lattice, molecules are expected to be arranged in stacks, stabilized by π–π interactions between the aromatic rings of adjacent molecules. nih.gov
The precise geometric parameters of the molecule are determined from the refined crystal structure. While the specific data for the title compound is unavailable, data from analogous structures reveal the expected values. researchgate.net For example, in ethyl quinoline (B57606) carboxylate derivatives, the C=O bond of the ester is typically around 1.20 Å, while the C-O single bonds of the ester and ether groups are in the range of 1.33-1.45 Å. nih.gov The bond angles within the aromatic rings are close to 120°, consistent with sp² hybridization, though with slight distortions due to the fusion of the rings and substituent effects.
Torsion angles are critical for defining the molecule's three-dimensional conformation. A key torsion angle would be that describing the rotation of the ethyl ester group relative to the plane of the isoquinoline ring. In similar structures, this group is significantly twisted, with dihedral angles often exceeding 50 degrees, to minimize steric hindrance. nih.gov
Table 4: Representative Geometric Parameters from a Related Quinoline Structure (ethyl 2-chloro-6-methylquinoline-3-carboxylate)
| Parameter Type | Atoms Involved | Typical Value (Å or °) |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.20 Å |
| Bond Length | C-O (ester) | ~1.33 Å |
| Bond Length | C=C (aromatic) | ~1.37 - 1.42 Å |
| Bond Angle | O=C-O (ester) | ~125° |
| Bond Angle | C-O-C (ester) | ~117° |
| Torsion Angle | C(ring)-C(carbonyl)-O-C(ethyl) | Variable (~170-180°) |
| Dihedral Angle | Plane(Quinoline) vs Plane(Ester) | ~55° |
Note: Data are representative values from a closely related structure and serve to illustrate expected geometric parameters. nih.gov
Analysis of Molecular Packing and Intermolecular Interactions
The molecular structure of this compound, with its aromatic rings, ester group, and methoxy substituent, presents multiple opportunities for various types of weak intermolecular interactions. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. In many heterocyclic compounds, the molecular packing results in the formation of a three-dimensional network stabilized by a combination of these forces. eurjchem.comsemanticscholar.org
Key intermolecular interactions expected to influence the crystal packing of this compound include:
Hydrogen Bonds: While the primary structure lacks strong hydrogen bond donors like -OH or -NH2, weak C-H···O and C-H···N hydrogen bonds are highly probable. The oxygen atoms of the carboxylate and methoxy groups, as well as the nitrogen atom of the isoquinoline ring, can act as hydrogen bond acceptors. These interactions are crucial in directing the assembly of molecules. In nitrogen-rich heterocyclic compounds, N···H interactions have been identified as the principal type of intermolecular contact, playing a major role in the crystal's driving force. nih.govnih.gov
π-π Stacking: The planar aromatic isoquinoline ring is susceptible to π-π stacking interactions. These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules and are a significant factor in the packing of many aromatic compounds.
The interplay of these interactions determines the final crystal structure, influencing properties such as melting point, solubility, and bioavailability. The stacking mode in similar heterocyclic compounds is often a planar layer style, where molecules are coplanar. nih.govnih.gov
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl/methoxy), N (ring) | Directional control of molecular assembly |
| π-π Stacking | Isoquinoline ring | Isoquinoline ring | Stabilization through aromatic system overlap |
| van der Waals Forces | All atoms | All atoms | Overall crystal lattice stabilization |
Quality Control and Reproducibility in Spectroscopic Analysis
Ensuring the accuracy and reliability of spectroscopic data is paramount in chemical analysis. For a compound like this compound, rigorous quality control measures are essential for unambiguous characterization and quantification.
In quantitative spectroscopic techniques, particularly in chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy, the use of an internal standard is a critical practice for achieving high precision and accuracy. scioninstruments.comwikipedia.orgjove.com An internal standard is a distinct compound added in a known and constant amount to all samples, calibration standards, and blanks. libretexts.org
The primary purpose of an internal standard is to correct for variations that can occur during sample preparation and analysis. scioninstruments.comjove.com These variations can stem from:
Inconsistent sample injection volumes in chromatographic methods. wikipedia.org
Fluctuations in instrument response over time. jove.com
Sample loss during extraction, derivatization, or other preparatory steps. jove.com
By adding an internal standard, the ratio of the analyte signal to the internal standard signal is measured. This ratio is less susceptible to the aforementioned variations because both the analyte and the internal standard are affected similarly. wikipedia.org For quantitative NMR (qNMR), the signal intensity is directly proportional to the number of nuclei, allowing for a straightforward one-point calibration against a known standard. magritek.com
The selection of an appropriate internal standard is crucial and should meet several criteria: acanthusresearch.com
It must be a compound that is not naturally present in the sample matrix. wikipedia.org
Its signal in the spectrum should be well-resolved from the signals of the analyte and other sample components. acanthusresearch.com
It should be chemically stable and not react with the analyte or the solvent. acanthusresearch.com
It should have a similar response factor and, in chromatography, a similar retention time to the analyte. wikipedia.org
For ¹H NMR, common internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl terephthalate. acanthusresearch.comresearchgate.net
Cross-validation is a statistical method used to assess the robustness and predictive performance of a calibration model built from spectroscopic data. wikipedia.org It is a vital step in method validation, ensuring that the model is not overfitted to the training data and can accurately predict the properties of unknown samples.
In the context of spectroscopic analysis, a calibration model relates the spectral data (e.g., absorbance at different wavelengths) to a property of interest (e.g., concentration). Cross-validation involves partitioning the dataset into a training set and a validation set. The model is built using the training set, and its performance is then tested on the validation set. rsc.org
The benefits of cross-validation in spectroscopic analysis include:
Provides a more realistic estimate of the model's performance on new, unseen data.
Helps in optimizing model parameters , such as the number of principal components in a Principal Component Analysis (PCA) model, by selecting the parameters that yield the best cross-validation performance. rsc.org
Identifies potential overfitting , where a model performs well on the training data but poorly on new data.
By employing rigorous cross-validation techniques, the reliability and predictive power of spectroscopic methods for the analysis of compounds like this compound can be confidently established.
Theoretical and Computational Chemistry Studies of Ethyl 6 Methoxyisoquinoline 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule like Ethyl 6-methoxyisoquinoline-3-carboxylate, these methods can elucidate its most stable conformation and predict its behavior in various spectroscopic experiments.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure and, consequently, the optimized geometry of a molecule. nih.gov This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy state on the potential energy surface. For this compound, geometry optimization calculations would yield crucial structural parameters, including the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. This optimized structure represents the most stable conformation of the molecule and serves as the foundation for all subsequent property calculations. nih.govmdpi.com
Basis Set Selection and Level of Theory (e.g., B3LYP/6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A widely employed and well-validated level of theory for organic molecules is the combination of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) with the 6-311++G(d,p) basis set. nih.govresearchgate.net The B3LYP functional offers a robust balance between computational efficiency and accuracy in describing electron correlation.
The 6-311++G(d,p) basis set is a sophisticated choice for this type of molecule:
6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence electron, providing a more flexible and accurate description of the electron distribution compared to smaller basis sets.
++ : These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately modeling systems with lone pairs or regions of low electron density, which are present in the oxygen and nitrogen atoms of this compound.
(d,p) : These represent polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds accurately. edu.krd
This level of theory is well-suited for predicting the geometric and electronic properties of heterocyclic systems containing nitrogen and oxygen. materialsciencejournal.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational modes)
With the optimized molecular geometry, it is possible to compute various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectroscopy) are valuable for interpreting experimental data and confirming molecular structures. nih.govresearchgate.net DFT calculations can predict the shielding tensors for each nucleus, which are then converted into chemical shifts. These predicted values are often in good agreement with experimental findings, aiding in the assignment of complex spectra.
Table 1: Representative Predicted vs. Experimental Spectroscopic Data for a Related Quinoline (B57606) Derivative This table illustrates the typical correlation between calculated and experimental data for a similar molecular scaffold, as specific data for the title compound is not available in the provided sources.
| Parameter | Calculation Method | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Shift (ppm) | B3LYP/6-311++G(d,p) | ~7.0-8.5 (Aromatic) | ~7.2-8.7 (Aromatic) |
| ¹³C NMR Shift (ppm) | B3LYP/6-311++G(d,p) | ~110-160 (Aromatic/Carbonyl) | ~115-165 (Aromatic/Carbonyl) |
| IR Frequency (cm⁻¹) | B3LYP/6-311++G(d,p) | ~1720 (C=O stretch) | ~1715 (C=O stretch) |
Electronic Structure Analysis
The analysis of a molecule's electronic structure reveals fundamental details about its stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO : This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krdresearchgate.net Conversely, a small gap suggests the molecule is more reactive. materialsciencejournal.org Analysis of the spatial distribution of these orbitals shows which parts of the molecule are involved in electron donation and acceptance.
Table 2: Illustrative Frontier Molecular Orbital Parameters Values are typical for heterocyclic aromatic esters and serve to illustrate the concepts.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.5 | Electron-donating ability |
| E(LUMO) | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Surface Potential (MESP) for Reactivity Mapping
The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MESP is mapped onto the molecule's electron density surface, with colors indicating different potential values.
Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites, often associated with lone pairs on heteroatoms like oxygen and nitrogen, are susceptible to electrophilic attack.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites, typically around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack.
Green/Yellow Regions : Represent areas of neutral or intermediate potential.
For this compound, the MESP map would be expected to show significant negative potential (red) around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the methoxy (B1213986) and carboxylate groups. researchgate.net Conversely, positive potential (blue) would likely be concentrated on the hydrogen atoms of the aromatic ring. This map provides a clear, intuitive guide to the molecule's reactivity hotspots. researchgate.net
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding, electron delocalization, and charge transfer interactions. researchgate.netscirp.org For this compound, NBO analysis, typically performed using Density Functional Theory (DFT) methods, reveals significant insights into its electronic structure and stability. nih.gov The analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
The key aspect of NBO analysis is its ability to quantify the stabilization energy (E2) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org These donor-acceptor interactions, often referred to as hyperconjugation, are crucial for understanding the molecule's stability and reactivity. researchgate.net In the case of this compound, significant delocalization is expected within the isoquinoline ring system due to its aromatic nature.
Major charge transfer interactions identified through NBO analysis for a molecule like this compound would include:
n → π interactions:* The lone pairs (n) on the nitrogen and oxygen atoms can delocalize into the anti-bonding π* orbitals of the aromatic ring and the carboxylate group. For instance, the lone pair on the methoxy oxygen can donate electron density to the aromatic ring, influencing its reactivity. Similarly, the nitrogen lone pair participates in the aromatic system.
n → σ interactions:* Delocalization from lone pairs into anti-bonding sigma (σ*) orbitals of adjacent bonds also contributes to molecular stability.
These interactions lead to a redistribution of electron density across the molecule, which can be quantified by examining the natural atomic charges. The analysis highlights the electron-donating nature of the methoxy group and the electron-withdrawing character of the ethyl carboxylate group, which in turn influences the molecule's electrostatic potential and reactivity hotspots.
Table 1: Representative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions for a Model Isoquinoline System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C5-C6) | π(C7-C8) | 20.5 | Intra-ring π-conjugation |
| π(C1-N2) | π(C3-C4) | 18.2 | Intra-ring π-conjugation |
| LP(1) O(Methoxy) | π(C5-C6) | 5.8 | Lone Pair Delocalization |
| LP(1) N2 | π(C1-C8a) | 25.1 | Aromatic System Delocalization |
| π(C=O Carboxylate) | π*(C3-C4) | 2.5 | Conjugation with Substituent |
Note: The data presented are representative values for a model isoquinoline system to illustrate the typical magnitudes of interactions. Actual values for this compound would require specific DFT calculations.
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative framework for predicting the chemical reactivity and stability of a molecule. mdpi.com These descriptors are calculated using DFT and are essential for understanding the behavior of this compound in chemical reactions. ekb.eg
The primary descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. A lower ionization potential indicates a better electron donor. ijarset.com
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. A higher electron affinity suggests a better electron acceptor. ijarset.com
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. researchgate.net
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2. nih.govresearchgate.net
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a better electrophile. ijarset.com
Table 2: Calculated Global Reactivity Descriptors for a Model Isoquinoline System
| Parameter | Formula | Value (eV) |
|---|---|---|
| EHOMO | - | -6.25 |
| ELUMO | - | -1.80 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.45 |
| Ionization Potential (I) | -EHOMO | 6.25 |
| Electron Affinity (A) | -ELUMO | 1.80 |
| Chemical Hardness (η) | (I - A) / 2 | 2.23 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.03 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.64 |
Note: Values are calculated based on representative HOMO/LUMO energies for a model isoquinoline system using DFT (B3LYP functional). Specific calculations are required for the exact molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics, stability, and interactions with the environment. mdpi.comnih.gov
Conformational Analysis and Stability
MD simulations of this compound can elucidate its flexibility and the stability of its different conformations over time. nih.gov The simulation tracks the atomic positions by integrating Newton's equations of motion, revealing how the molecule explores its potential energy surface.
Key analyses performed during MD simulations to assess conformational stability include:
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, energy-minimized conformation). A stable RMSD value that plateaus indicates that the molecule has reached equilibrium and is maintaining a stable conformation. mdpi.comresearchgate.net Large fluctuations would suggest significant conformational changes.
Radius of Gyration (Rg): This value describes the compactness of the molecule's structure. A constant Rg value over the simulation period suggests that the molecule maintains a stable and compact fold, while significant fluctuations could indicate unfolding or large-scale conformational transitions. mdpi.comresearchgate.net
For this compound, the isoquinoline core is rigid, but the ethyl carboxylate and methoxy substituents have rotatable bonds. MD simulations can reveal the preferred orientations of these side chains and the energy barriers between different rotational isomers (rotamers), providing a comprehensive picture of the molecule's conformational landscape and its most stable states. mdpi.com
Solvent Effects on Molecular Behavior
The solvent environment can profoundly influence the behavior, conformation, and stability of a molecule. primescholars.comacs.org MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (like water, ethanol (B145695), or DMSO) in the simulation box or by using an implicit solvent model that represents the solvent as a continuous medium. easychair.orgresearchgate.net
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally less expensive and are often used to study how the dielectric constant of the solvent affects the molecule's properties. primescholars.comkashanu.ac.ir Studies on related heterocyclic compounds have shown that solvent polarity can alter geometric parameters, electronic properties, and the relative stability of different tautomers or conformers. primescholars.comkashanu.ac.ir By running simulations in various solvents, one can predict how the molecular behavior of this compound would change in different chemical environments.
Thermochemical Property Calculations
Computational chemistry, particularly using DFT, allows for the accurate prediction of thermochemical properties of molecules, which are fundamental for understanding their stability and reactivity under different conditions. scirp.orgfu-berlin.de
Standard Enthalpies, Entropies, and Gibbs Free Energies
The standard thermochemical properties of this compound can be calculated from the results of a DFT frequency analysis performed on the optimized molecular geometry. nih.gov These calculations provide a theoretical basis for the molecule's thermodynamic stability.
Standard Enthalpy (H°): The total heat content of the system. In computational calculations, it is determined by adding the total electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections for vibrational, rotational, and translational energy at a standard temperature (usually 298.15 K). researchgate.net
Standard Entropy (S°): A measure of the disorder or randomness of the system. It is calculated from the vibrational, rotational, and translational partition functions. Molecules with greater flexibility (more low-frequency vibrational modes) typically have higher entropies.
Standard Gibbs Free Energy (G°): The ultimate determinant of thermodynamic stability and spontaneity under constant temperature and pressure. It is calculated using the fundamental equation G° = H° - TS°, where T is the standard temperature. researchgate.netnih.gov
These calculated values are crucial for predicting the equilibrium position of reactions involving this compound and for comparing its stability relative to its isomers or related compounds.
Table 3: Representative Calculated Thermochemical Properties for a Model Isoquinoline System
| Property | Value | Units |
|---|---|---|
| Zero-point vibrational energy (ZPVE) | 125.6 | kcal/mol |
| Standard Enthalpy (H°) | -150345.2 | kcal/mol |
| Standard Entropy (S°) | 105.8 | cal/mol·K |
| Standard Gibbs Free Energy (G°) | -150376.7 | kcal/mol |
Note: The values are representative for a model isoquinoline system calculated at a standard condition of 298.15 K and 1 atm. They are derived from a DFT frequency calculation and include electronic, vibrational, rotational, and translational contributions.
Heat Capacity and its Temperature Dependence
Computational studies offer a powerful avenue for predicting the thermodynamic properties of molecules, including heat capacity (Cp). The heat capacity of a substance is a measure of the amount of heat energy required to raise its temperature by a specific amount. In theoretical calculations, the vibrational frequencies obtained from methods like Density Functional Theory (DFT) are used to determine the vibrational contribution to the heat capacity.
The relationship between heat capacity and temperature is not linear. As the temperature increases, more vibrational modes of the molecule become active, leading to a rise in heat capacity. Theoretical models can predict this dependence by calculating thermodynamic functions at various temperatures.
For this compound, specific experimental and computational data on its heat capacity and temperature dependence are not extensively available in the public domain. However, general methodologies suggest that such properties can be reliably calculated. For similar organic molecules, studies have shown that the molar heat capacity at constant pressure (Cp,m) often exhibits a near-linear dependence on temperature in the liquid phase over certain temperature ranges.
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) |
|---|---|---|---|
| 298.15 | Data not available | Data not available | Data not available |
| 400 | Data not available | Data not available | Data not available |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in advanced technologies like optical data storage and telecommunications. Computational chemistry plays a vital role in the design and screening of molecules with high NLO activity.
First Hyperpolarizability and Related Parameters
The first hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule. High β₀ values are indicative of a strong NLO response. Computational methods, particularly DFT, are widely used to calculate the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability of molecules.
For a molecule to exhibit NLO properties, it often possesses a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). In this compound, the methoxy group can act as an electron donor and the carboxylate group as an electron acceptor, with the isoquinoline ring system serving as the π-bridge.
While specific computational studies detailing the first hyperpolarizability of this compound are not readily found, research on analogous molecular structures suggests that such compounds can possess significant NLO properties. For instance, studies on other novel donor-acceptor molecules have shown first hyperpolarizability values several times higher than that of the standard reference material, urea. researchgate.net
Influence of Solvent Environment on NLO Response
The NLO properties of a molecule can be significantly influenced by its surrounding environment, such as the solvent. The polarity of the solvent can affect the intramolecular charge transfer characteristics and, consequently, the hyperpolarizability.
Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on the electronic and NLO properties of a molecule. These studies typically show that the dipole moment and hyperpolarizability values can change with the dielectric constant of the solvent. For many organic chromophores, a stronger solvent effect, indicated by larger shifts in absorption spectra in different solvents, correlates with easier polarization and potentially enhanced NLO activity.
Validation of Computational Models with Experimental Data
The reliability of theoretical calculations is contingent upon their validation against experimental results. This comparison is fundamental to refining computational methodologies and ensuring their predictive accuracy.
Comparison of Calculated and Experimental Vibrational Frequencies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes. DFT calculations are extensively used to compute these vibrational frequencies. researchgate.net
A direct comparison between the calculated and experimental spectra allows for the assignment of vibrational modes to specific molecular motions. Typically, calculated harmonic frequencies are slightly higher than the experimental frequencies due to the neglect of anharmonicity and the use of a gaseous phase model in calculations. To improve agreement, a scaling factor is often applied to the computed frequencies. mdpi.com A good correlation between the scaled theoretical wavenumbers and the experimental data confirms that the computational model accurately represents the molecular structure. researchgate.netresearchgate.net
For compounds with similar functional groups, characteristic vibrational frequencies are expected. For example, the C=O stretching vibration of the carboxylate group is typically observed in the 1640–1920 cm⁻¹ region in the IR spectrum. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | Data not available | Data not available |
| C-H Aromatic Stretch | Data not available | Data not available |
| C-O Stretch | Data not available | Data not available |
Correlation of Theoretical and Experimental UV-Visible Spectra
UV-Visible spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common computational method for calculating the electronic absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths. materialsciencejournal.org
Comparing the theoretical spectrum with the one obtained experimentally is a crucial step in validating the computational approach. researchgate.netnih.gov The choice of the functional and basis set, as well as the inclusion of solvent effects in the calculation, can significantly impact the accuracy of the predicted spectrum. materialsciencejournal.org A close match between the calculated and experimental λmax values indicates that the computational model provides a good description of the molecule's electronic structure and transitions. nih.gov
For this compound, the electronic transitions would likely involve π → π* transitions within the isoquinoline ring system. The methoxy and carboxylate groups would act as auxochromic and chromophoric groups, respectively, influencing the position and intensity of the absorption bands.
Applications of Ethyl 6 Methoxyisoquinoline 3 Carboxylate in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
The structural rigidity and functional group handles of ethyl 6-methoxyisoquinoline-3-carboxylate make it an ideal starting point for the synthesis of intricate molecules, including biologically active natural products and novel heterocyclic frameworks.
Synthesis of Natural Products
While direct applications of this compound in the total synthesis of natural products are not extensively documented in readily available literature, a closely related derivative, ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, has been identified as a crucial intermediate. This highlights the potential of the 6-methoxyisoquinoline-3-carboxylate scaffold in the synthesis of complex natural products.
This key intermediate was instrumental in a synthetic approach towards the potent antitumor antibiotic CC-1065. researchgate.netrsc.org The synthesis of this complex natural product underscores the strategic importance of appropriately functionalized isoquinoline (B145761) cores in constructing biologically significant molecules. The methoxy (B1213986) and carboxylate groups on the isoquinoline ring provide essential points for further chemical modification and elaboration to build the intricate structure of the target natural product.
Table 1: Synthesis of a Key Intermediate for CC-1065
| Precursor | Product | Significance |
| Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate | Intermediates for CC-1065 | Demonstrates the utility of the isoquinoline-3-carboxylate scaffold in the synthesis of potent antitumor agents. researchgate.netrsc.org |
Assembly of Diverse Heterocyclic Systems
The isoquinoline-3-carboxylate framework serves as a versatile template for the assembly of a wide array of diverse heterocyclic systems. The reactivity of the isoquinoline core and the functional groups attached to it allow for various chemical transformations, leading to the formation of novel fused and substituted heterocyclic compounds. These compounds are of significant interest due to their potential biological activities. nih.gov
The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has further expanded the utility of ethyl isoquinoline-3-carboxylate derivatives. yu.edu.jo These methods enable the introduction of various substituents at different positions of the isoquinoline ring, facilitating the creation of libraries of diverse heterocyclic molecules for biological screening. yu.edu.jo Research in this area continues to uncover new pathways to complex heterocyclic structures with potential applications in medicinal chemistry.
Table 2: Examples of Heterocyclic Systems Derived from Isoquinoline-3-carboxylates
| Starting Material Type | Reaction Type | Resulting Heterocyclic System |
| Isoquinoline-3-carboxylate derivative | Cyclization/Annulation Reactions | Fused heterocyclic systems (e.g., benzo[g]isoquinolines) |
| Ethyl 1,4-disubstituted isoquinoline-3-carboxylate derivatives | Palladium-catalyzed cross-coupling | Diversely substituted isoquinolines |
Building Block in Material Science and Fine Chemical Production
Beyond its role in the synthesis of biologically active molecules, the isoquinoline scaffold is also a valuable building block in the development of functional organic materials and fine chemicals.
Precursor for Dyes and Pigments
The extended π-conjugated system of the isoquinoline nucleus is a key feature that can be exploited in the design of organic dyes and pigments. While specific examples detailing the use of this compound as a direct precursor for commercial dyes are not prominent in the literature, the fluorescent properties of isoquinoline derivatives are well-established. researchgate.netnih.gov
Isoquinoline derivatives can exhibit strong fluorescence, and their emission properties can be tuned by modifying the substituents on the aromatic ring. nih.gov This makes them attractive candidates for the development of novel fluorescent probes and materials. The methoxy group in this compound can act as an electron-donating group, which can influence the photophysical properties of any resulting dye molecule. Further research in this area could lead to the development of new dyes with tailored absorption and emission characteristics for various applications, including bioimaging and sensor technology. rsc.orgnih.gov
Scaffold for Novel Organic Materials
The rigid and planar structure of the isoquinoline core makes it an attractive scaffold for the construction of novel organic materials with interesting electronic and photophysical properties. Isoquinoline derivatives have been incorporated into polymers and other organic materials to enhance their conductivity, thermal stability, and optical properties. amerigoscientific.com
The ability to introduce various functional groups onto the isoquinoline ring, as facilitated by the carboxylate group in this compound, allows for the fine-tuning of the material's properties. For instance, isoquinoline-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. amerigoscientific.com The development of new synthetic methods to incorporate isoquinoline units into larger molecular frameworks is an active area of research with the potential to yield new materials with advanced functionalities.
Precursor for Other Substituted Isoquinolines and Quinolines
This compound is a valuable starting material for the synthesis of a variety of other substituted isoquinolines and, through rearrangement or ring-transformation reactions, potentially quinolines. The ester and methoxy groups can be chemically modified or replaced, and the isoquinoline core can undergo various substitution reactions to introduce new functionalities.
This versatility allows for the creation of a diverse range of isoquinoline derivatives with different substitution patterns, which is crucial for structure-activity relationship studies in drug discovery. yu.edu.jo For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. The methoxy group can be cleaved to a hydroxyl group, providing another site for modification. Furthermore, electrophilic or nucleophilic substitution reactions on the aromatic rings can introduce a wide range of substituents. The development of efficient and regioselective methods for the derivatization of the isoquinoline core is a key focus in synthetic organic chemistry. organic-chemistry.org
Table 3: Synthetic Transformations of Isoquinoline-3-carboxylate Derivatives
| Starting Material | Reagents and Conditions | Product |
| Ethyl 1,4-dihydroxyisoquinoline-3-carboxylate bis-triflate | Phenylboronic acid, Pd(0) catalyst | Ethyl 1-phenyl-4-(triflyloxy)isoquinoline-3-carboxylate yu.edu.jo |
| Ethyl 1,4-dihydroxyisoquinoline-3-carboxylate bis-triflate | 4-Methoxyphenylboronic acid, Pd(0) catalyst | Ethyl 1-(4-methoxyphenyl)-4-(triflyloxy)isoquinoline-3-carboxylate yu.edu.jo |
Synthesis of Functionalized Isoquinoline Carboxylates
This compound is a key precursor for the synthesis of a variety of functionalized isoquinoline carboxylates. The ester and methoxy groups, along with the isoquinoline ring system, provide multiple sites for chemical modification, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Various synthetic strategies can be employed to modify the isoquinoline core. For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be utilized to introduce aryl, vinyl, and alkynyl groups at different positions of the isoquinoline ring, provided a suitable leaving group is present. nih.govorganic-chemistry.org Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or various other functional groups through standard carboxylic acid chemistry. acs.org
Recent research has highlighted several innovative methods for the synthesis of functionalized isoquinolines. These include Rh(III)-catalyzed C-H activation and annulation reactions, which offer an efficient and atom-economical approach to constructing the isoquinoline scaffold from simpler starting materials. mdpi.comacs.org While these methods often build the core structure, the principles can be applied to further functionalize existing isoquinoline systems. For example, a pre-existing isoquinoline could potentially undergo C-H functionalization to introduce new substituents.
The following table summarizes representative transformations that can be applied to this compound to generate a library of functionalized isoquinoline derivatives.
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | 1. LiOH, THF/H₂O2. Amine, EDC, HOBt | N-Substituted 6-methoxyisoquinoline-3-carboxamide | Amide coupling |
| This compound | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Ethyl 6-methoxy-x-arylisoquinoline-3-carboxylate | Suzuki Coupling (requires prior halogenation) |
| This compound | Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl 6-methoxy-x-vinylisoquinoline-3-carboxylate | Heck Coupling (requires prior halogenation) |
| This compound | 1. DIBAL-H2. Oxidizing agent (e.g., MnO₂) | 6-Methoxyisoquinoline-3-carbaldehyde | Reduction and Oxidation |
Derivatization to Related Heterocyclic Scaffolds (e.g., quinoline (B57606) derivatives)
The transformation of the isoquinoline framework of this compound into other heterocyclic systems, such as quinolines, represents a more complex synthetic challenge. Such conversions typically involve ring-opening and ring-closing cascades or rearrangement reactions. While direct conversion of an isoquinoline to a quinoline is not a common transformation, related strategies involving the synthesis of quinoline-3-carboxylates from different precursors suggest potential pathways.
For example, a novel synthesis of ethyl quinoline-3-carboxylates has been reported from the reaction of indoles with halodiazoacetates, proceeding through a cyclopropanation-ring expansion mechanism. nih.gov This highlights that complex rearrangements can lead to the formation of the quinoline-3-carboxylate scaffold. Conceptually, one could envision a strategy where the pyridine (B92270) ring of the isoquinoline is opened and subsequently reclosed to form the isomeric quinoline ring. However, such a transformation would likely require harsh conditions and may not be synthetically efficient.
A more plausible approach for accessing quinoline derivatives from isoquinoline precursors might involve multi-step synthetic sequences. For instance, oxidative cleavage of the benzene (B151609) ring of the isoquinoline could yield a substituted pyridine dicarboxylic acid, which could then serve as a starting material for the construction of a new quinoline ring.
The following table outlines a conceptual multi-step pathway for the transformation of an isoquinoline derivative to a quinoline derivative.
| Intermediate | Reagents and Conditions | Product | Reaction Type |
| 6-Methoxyisoquinoline (B27300) derivative | 1. O₃2. Reductive workup | Pyridine-dicarbaldehyde derivative | Ozonolysis |
| Pyridine-dicarbaldehyde derivative | Aniline derivative, acid catalyst | Quinoline derivative | Condensation/Cyclization |
Ligand Design and Coordination Chemistry (General Isoquinoline Derivatives)
The isoquinoline scaffold is a prominent structural motif in the design of ligands for coordination chemistry. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an excellent coordination site for a wide variety of metal ions. The planarity of the aromatic system also facilitates π-stacking interactions, which can be important in the formation of stable metal complexes. amerigoscientific.com
Isoquinoline derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. amerigoscientific.com The ability to functionalize the isoquinoline ring allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the structure and properties of the resulting MOF.
Furthermore, chiral isoquinoline-based frameworks are employed as ligands in asymmetric catalysis, where they can effectively control the stereochemical outcome of chemical reactions. acs.org The rigid isoquinoline backbone provides a well-defined chiral environment around the metal center, leading to high enantioselectivity.
In the context of this compound, both the isoquinoline nitrogen and the oxygen atoms of the methoxy and carboxylate groups can act as potential coordination sites. This makes it a potential multidentate ligand, capable of forming stable chelate complexes with metal ions. The specific coordination mode would depend on the metal ion and the reaction conditions.
The table below provides examples of coordination complexes that could be formed with isoquinoline-based ligands.
| Ligand | Metal Ion | Complex Structure | Potential Application |
| 6-Methoxyisoquinoline | Ru(II) | [Ru(bpy)₂(6-MeO-IQ)]²⁺ | Photoredox catalysis |
| Isoquinoline-3-carboxylic acid | Cu(II) | Polymeric or dimeric Cu(II) carboxylate complex | Magnetic materials |
| Chiral bis(isoquinoline) derivative | Rh(I) | Chiral Rh(I) catalyst | Asymmetric hydrogenation |
Chemical Structure Property Relationships of Isoquinoline Derivatives
Impact of Methoxy (B1213986) Substituent on Electronic Properties
The methoxy group (-OCH₃) at the C-6 position of the isoquinoline (B145761) ring plays a significant role in modulating the electronic properties of the molecule. As an electron-donating group (EDG), the methoxy substituent increases the electron density of the aromatic system through a resonance effect (mesomeric effect). nih.govresearchgate.net This is due to the presence of lone pairs of electrons on the oxygen atom, which can be delocalized into the benzene (B151609) ring of the isoquinoline nucleus.
This increased electron density enhances the nucleophilicity of the isoquinoline ring, making it more susceptible to electrophilic attack. nih.gov Studies on related systems have shown that electron-donating groups favor reactions such as C-H functionalization. acs.org The presence of the methoxy group can therefore influence the regioselectivity of electrophilic substitution reactions, directing incoming electrophiles to specific positions on the benzene portion of the isoquinoline ring. In the context of "Ethyl 6-methoxyisoquinoline-3-carboxylate," the electron-donating nature of the 6-methoxy group makes the benzene ring more activated towards electrophiles compared to an unsubstituted isoquinoline.
Influence of the Ethyl Ester Moiety on Reactivity and Derivatization Potential
The ethyl ester group (-COOCH₂CH₃) at the C-3 position is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms. This group deactivates the pyridine (B92270) ring of the isoquinoline system towards electrophilic substitution. However, it significantly enhances the reactivity of the C-1 position towards nucleophilic attack. The presence of an electron-attracting carboxyl function adjacent to the imino bond increases the stability of N-alkyl isoquinolinium salts, making the 1,2-addition of various nucleophilic reagents a viable approach for synthesizing 1,2-disubstituted 1,2-dihydroisoquinoline (B1215523) derivatives. nih.gov
The ethyl ester moiety is also a key functional group for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, and other esters. This versatility makes "this compound" a valuable intermediate in the synthesis of more complex molecules. The synthesis of various ethyl substituted isoquinoline-3-carboxylates has been explored, highlighting the importance of this class of compounds. yu.edu.joyu.edu.jo
Comparative Analysis with Positional Isomers (e.g., 5-methoxy vs. 6-methoxy)
While direct comparative studies between 5-methoxy and 6-methoxyisoquinoline-3-carboxylates are not extensively documented in the reviewed literature, the principles of aromatic substitution allow for a theoretical comparison. The position of the methoxy group influences the electronic distribution and, consequently, the reactivity of the isoquinoline ring.
Examination of Other Substituent Effects on Isoquinoline Ring Systems (e.g., halogens, other alkyls)
The reactivity of the isoquinoline ring system is highly tunable by the introduction of various substituents.
Alkyl Groups: Alkyl groups are electron-donating through an inductive effect, thereby activating the isoquinoline ring towards electrophilic substitution. The steric hindrance presented by the alkyl group can influence the regioselectivity of reactions. researchgate.net For example, in Rh(III)-catalyzed syntheses of isoquinoline derivatives, substrates with electron-donating groups like methyl and isopropyl generally show higher efficiency than those with electron-withdrawing groups. acs.org
Substituents dictate the electrophilic and nucleophilic character of different positions on the isoquinoline ring.
Electron-Donating Groups (EDGs) like methoxy and alkyl groups increase the electron density, enhancing the nucleophilicity of the ring and making it more reactive towards electrophiles.
Electron-Withdrawing Groups (EWGs) like halogens and the ethyl ester group decrease the electron density, reducing the ring's nucleophilicity but increasing the electrophilicity of the carbon atoms in the pyridine ring, particularly C-1, making it more susceptible to nucleophilic attack.
The interplay of these effects is crucial in synthetic strategies. For instance, in the synthesis of isoquinoline derivatives, the choice of substituents on the starting materials can dramatically affect the yield and regioselectivity of the reaction. acs.org
Both steric and electronic effects are critical in determining the outcome of reactions involving the isoquinoline ring.
Electronic Effects: As discussed, the electronic nature of substituents governs the activation or deactivation of the ring towards certain reagents. For example, the presence of an electron-donating methoxy group was found to favor the affinity of certain benzamide-isoquinoline derivatives for the σ2 receptor. nih.gov
Steric Effects: The size of the substituents can hinder the approach of reactants to a particular site. This steric hindrance can be exploited to control the regioselectivity of a reaction. For instance, bulky substituents can direct an incoming group to a less sterically crowded position. dntb.gov.uaresearchgate.net
The following table summarizes the general effects of different substituents on the isoquinoline ring system.
| Substituent | Electronic Effect | Impact on Electrophilic Substitution | Impact on Nucleophilic Substitution |
| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Activating | Deactivating (on pyridine ring) |
| -COOCH₂CH₃ (Ethyl Ester) | Electron-Withdrawing (Inductive) | Deactivating | Activating (at C-1) |
| -Cl, -Br (Halogens) | Electron-Withdrawing (Inductive) | Deactivating | Activating (at C-1) |
| -CH₃, -C₂H₅ (Alkyls) | Electron-Donating (Inductive) | Activating | Deactivating (on pyridine ring) |
Ester vs. Carboxylic Acid Derivatives: Chemical Reactivity Profile
The chemical reactivity of the ethyl ester derivative of 6-methoxyisoquinoline-3-carboxylic acid differs significantly from its corresponding carboxylic acid. In general, esters are less reactive towards nucleophilic acyl substitution than carboxylic acids under neutral or acidic conditions. libretexts.org However, under basic conditions, the carboxylate anion formed from the carboxylic acid is highly unreactive towards nucleophilic attack.
The ester can undergo transesterification in the presence of an alcohol and a catalyst, and it can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride. The carboxylic acid, on the other hand, can be converted into an acid chloride using reagents like thionyl chloride, which is a highly reactive intermediate for the synthesis of amides and other esters.
The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation. harvard.edu This reaction is typically carried out under acidic or basic conditions. The resulting carboxylic acid can then participate in a different set of reactions, such as decarboxylation under certain conditions or conversion to acyl halides. The choice between using the ester or the carboxylic acid in a synthetic sequence depends on the desired subsequent transformations.
The following table provides a comparative overview of the reactivity of the ethyl ester and carboxylic acid functionalities on the isoquinoline-3-position.
| Reaction | This compound | 6-Methoxyisoquinoline-3-carboxylic acid |
| Hydrolysis | Forms the carboxylic acid | - |
| Esterification | Can undergo transesterification | Can be esterified (e.g., Fischer esterification) |
| Amidation | Reacts with amines (aminolysis) | Can be converted to an acid chloride first, then reacts with amines |
| Reduction | Reduced to an alcohol (e.g., with LiAlH₄) | Reduced to an alcohol (e.g., with LiAlH₄ or borane) |
| Reaction with Grignard Reagents | Reacts to form tertiary alcohols | Reacts as an acid to quench the Grignard reagent |
Q & A
Q. What are the key synthetic routes for preparing ethyl 6-methoxyisoquinoline-3-carboxylate, and what precursors are typically employed?
The synthesis involves multi-step organic reactions, starting with condensation of phenethylamine derivatives (e.g., 6-methoxy-substituted precursors) with carbonyl compounds. Cyclization under acidic or basic conditions forms the isoquinoline core. Ethyl esterification at the 3-position is achieved using ethyl chloroformate or ethanol under reflux. Critical parameters include reaction temperature (60–100°C), solvent selection (e.g., DMF or THF), and reaction time (12–24 hours) to optimize yield (typically 50–70%) and purity .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Structural confirmation relies on:
- NMR : and NMR identify substituents (e.g., methoxy at C6, ethyl ester at C3) and aromatic proton coupling patterns.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing interactions. For example, torsion angles between the methoxy group and isoquinoline ring can indicate steric effects .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 245.1) .
Q. How does the methoxy group at position 6 influence the compound’s reactivity and stability?
The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution to the 5- and 8-positions. It also increases solubility in polar solvents (e.g., methanol or DMSO) but may reduce thermal stability during prolonged heating (>120°C). Comparative studies with non-methoxy analogs show slower hydrolysis rates for the ester group due to steric hindrance .
Q. What purification techniques are recommended to isolate high-purity this compound?
Post-synthesis purification involves:
- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient elution.
- Recrystallization : Ethanol-water mixtures yield crystals with >95% purity.
- HPLC : Reverse-phase C18 columns for analytical validation (retention time ~8.2 min at 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products like ethyl 6-hydroxyisoquinoline-3-carboxylate?
Side products arise from demethylation under acidic conditions. Optimization strategies include:
- Using anhydrous solvents (e.g., dried DMF) to suppress hydrolysis.
- Lowering reaction temperature to 60°C and employing catalytic p-toluenesulfonic acid.
- Introducing protective groups (e.g., acetyl) for the methoxy substituent during synthesis .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., antimicrobial assays) may stem from impurity levels (>5% by HPLC) or assay conditions (e.g., pH, cell line variability). Solutions include:
- Reproducibility checks : Independent synthesis and bioassays across multiple labs.
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase or kinase enzymes .
Q. How does the compound’s crystal packing affect its solubility and bioavailability?
X-ray data reveal π-π stacking between isoquinoline rings and hydrogen bonding via the ester carbonyl. These interactions reduce aqueous solubility but enhance membrane permeability. Co-crystallization with cyclodextrins or PEG derivatives improves dissolution rates by 40–60% in simulated biological fluids .
Q. What strategies enable selective functionalization of the isoquinoline ring for SAR studies?
- Electrophilic substitution : Nitration at C5 using HNO/HSO at 0°C.
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions at C8 with aryl boronic acids (Pd(PPh), KCO, 80°C).
- Reductive amination : Introduction of amino groups at C4 using NH/NaBH .
Q. How do storage conditions impact the compound’s stability over time?
Degradation studies show:
- Solid state : Stable at -20°C for 12 months (purity >95%). At 25°C, ester hydrolysis occurs after 6 months, forming 6-methoxyisoquinoline-3-carboxylic acid.
- Solution state : DMSO solutions degrade by 10% in 3 months; use freshly prepared solutions for bioassays .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
